Cas no 2228421-53-0 (3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine)

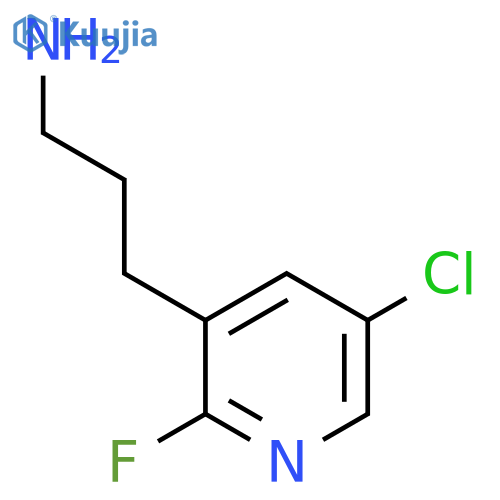

2228421-53-0 structure

商品名:3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine

- 2228421-53-0

- EN300-1976989

-

- インチ: 1S/C8H10ClFN2/c9-7-4-6(2-1-3-11)8(10)12-5-7/h4-5H,1-3,11H2

- InChIKey: ZTQOQZKCHRPPEG-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=C(C(=C1)CCCN)F

計算された属性

- せいみつぶんしりょう: 188.0516542g/mol

- どういたいしつりょう: 188.0516542g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1976989-0.5g |

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine |

2228421-53-0 | 0.5g |

$974.0 | 2023-09-16 | ||

| Enamine | EN300-1976989-0.1g |

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine |

2228421-53-0 | 0.1g |

$892.0 | 2023-09-16 | ||

| Enamine | EN300-1976989-5.0g |

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine |

2228421-53-0 | 5g |

$2940.0 | 2023-05-31 | ||

| Enamine | EN300-1976989-2.5g |

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine |

2228421-53-0 | 2.5g |

$1988.0 | 2023-09-16 | ||

| Enamine | EN300-1976989-10g |

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine |

2228421-53-0 | 10g |

$4360.0 | 2023-09-16 | ||

| Enamine | EN300-1976989-10.0g |

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine |

2228421-53-0 | 10g |

$4360.0 | 2023-05-31 | ||

| Enamine | EN300-1976989-1.0g |

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine |

2228421-53-0 | 1g |

$1014.0 | 2023-05-31 | ||

| Enamine | EN300-1976989-0.05g |

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine |

2228421-53-0 | 0.05g |

$851.0 | 2023-09-16 | ||

| Enamine | EN300-1976989-0.25g |

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine |

2228421-53-0 | 0.25g |

$933.0 | 2023-09-16 | ||

| Enamine | EN300-1976989-1g |

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine |

2228421-53-0 | 1g |

$1014.0 | 2023-09-16 |

3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

2228421-53-0 (3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine) 関連製品

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量